molecular formula C17H23N3O4S2 B3010896 1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole CAS No. 2034430-14-1

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole

Cat. No.: B3010896
CAS No.: 2034430-14-1
M. Wt: 397.51
InChI Key: DJYVBZGPBSUDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The design and synthesis of new reagents related to imidazole compounds have been explored for various chemical transformations. For instance, imidazole-1-sulfonyl azide hydrochloride is reported as an efficient diazotransfer reagent, showcasing the ability to convert primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its ease of preparation, shelf stability, and utility in large-scale applications from inexpensive materials (Goddard-Borger & Stick, 2007). Additionally, direct methylation and trifluoroethylation of imidazole derivatives have been achieved, providing high yields of corresponding salts. This methodology offers a straightforward path to creating room temperature ionic liquids (RTILs), showcasing the versatility of imidazole-based compounds in synthetic chemistry (Zhang, Martin, & Desmarteau, 2003).

Catalysis and Organic Transformations

Research on imidazole compounds has extended into the realm of catalysis, where an imidazole-based zwitterionic-salt was found to be an efficient organocatalyst for regioselective ring-opening of aziridines. This finding demonstrates the potential of imidazole derivatives in facilitating various nucleophilic attacks, applicable even to gram-scale synthesis (Chakraborty Ghosal et al., 2016). Furthermore, an aprotic imidazolium zwitterion showed remarkable efficacy in promoting azide-nitrile cycloaddition, emphasizing the anion–cation cooperative effect on catalysis. This discovery opens new avenues for synthesizing 5-substituted 1H-tetrazoles, underlining the catalytic versatility of imidazole compounds in organic synthesis (Rahman et al., 2014).

Pharmaceutical Applications

Imidazole derivatives have been extensively studied for their potential in pharmaceutical applications. Notably, N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent antifungal activities against Candida albicans. This research highlights the therapeutic potential of imidazole compounds in developing new antifungal agents, with some derivatives significantly outperforming existing reference drugs (Di Santo et al., 2005). Another study reported the discovery of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This underscores the role of imidazole derivatives in designing new therapeutic agents for hypertension management (Carini et al., 1991).

Properties

IUPAC Name

1-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-11-8-12(2)14(4)16(13(11)3)26(23,24)20-9-15(10-20)25(21,22)17-18-6-7-19(17)5/h6-8,15H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVBZGPBSUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.